2-Methyl-1-naphthylmagnesium bromide
Overview
Description
2-Methyl-1-naphthylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C11H9BrMg and is typically used in solution form, often in tetrahydrofuran (THF) as a solvent .
Mechanism of Action
Target of Action
2-Methyl-1-naphthylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in synthetic chemistry . They are widely used in the formation of carbon-carbon bonds . The primary targets of Grignard reagents are electrophilic carbon atoms located within carbonyl groups .
Mode of Action
The mode of action of this compound, like other Grignard reagents, involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . This reaction results in the formation of a new carbon-carbon bond, effectively allowing the introduction of new carbon chains or functional groups onto the carbonyl-containing compound .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactants used in the reaction. These reactions can lead to significant changes in the molecular structure of the reactants, potentially affecting their biochemical properties and activities .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in biological environments due to its reactivity with water and other nucleophiles .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond in the reactant molecule . This can lead to significant changes in the molecular structure of the reactant, potentially introducing new functional groups or altering existing ones . These changes can significantly affect the biochemical properties and activities of the reactant .
Action Environment
The action of this compound is highly dependent on the environmental conditions. It is typically used in anhydrous (water-free) conditions due to its high reactivity with water . It is also usually stored at low temperatures (2-8°C) to maintain its stability . The presence of other nucleophiles, oxidizing agents, or heat can also influence the reactivity and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-naphthylmagnesium bromide is prepared through the reaction of 2-methyl-1-bromonaphthalene with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction scheme is as follows:
C11H9Br+Mg→C11H9MgBr
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction conditions are carefully monitored to ensure complete conversion of the starting materials and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-naphthylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Catalysts: Often none required, but sometimes transition metal catalysts are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-Methyl-1-naphthylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and advanced materials.
Chemical Biology: Used in the synthesis of biologically active compounds for research purposes.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthylmagnesium bromide
- 4-Methoxy-2-methylphenylmagnesium bromide
- 4-Fluoro-2-methylphenylmagnesium bromide
- 3-Methyl-2-thienylmagnesium bromide
Uniqueness
2-Methyl-1-naphthylmagnesium bromide is unique due to the presence of the methyl group on the naphthalene ring, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in the synthesis of specific organic molecules where such selectivity is desired .
Properties
IUPAC Name |
magnesium;2-methyl-1H-naphthalen-1-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9.BrH.Mg/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRLLQRVTWRTAJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21450-90-8 | |
Record name | 21450-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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